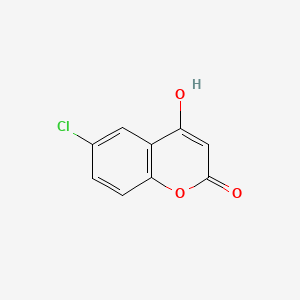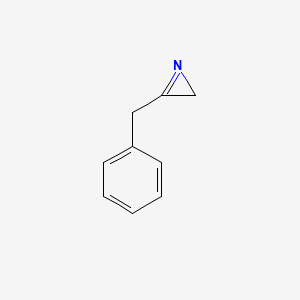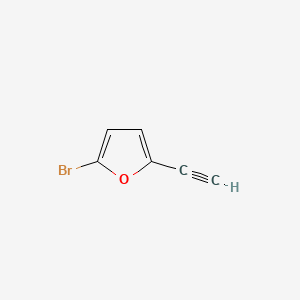
2-Bromo-5-ethynylfuran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-ethynylfuran is a heterocyclic organic compound with the molecular formula C₆H₃BrO It is characterized by a furan ring substituted with a bromine atom at the second position and an ethynyl group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-ethynylfuran typically involves the bromination of 5-ethynylfuran. One efficient method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as azobisisobutyronitrile (AIBN) under mild conditions . The reaction proceeds with high selectivity and yields the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle bromine and other reactive intermediates.
化学反応の分析
Types of Reactions: 2-Bromo-5-ethynylfuran undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura cross-coupling reactions.
Addition Reactions: The ethynyl group can participate in addition reactions, such as hydrogenation or halogenation.
Oxidation and Reduction Reactions: The furan ring can undergo oxidation to form furan derivatives or reduction to tetrahydrofuran derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boronic acids under mild conditions.
Hydrogenation: Employs hydrogen gas and a metal catalyst like palladium on carbon.
Halogenation: Uses halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Substituted Furans: Products of substitution reactions.
Hydrogenated Furans: Products of hydrogenation reactions.
Halogenated Furans: Products of halogenation reactions.
科学的研究の応用
2-Bromo-5-ethynylfuran has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
作用機序
The mechanism of action of 2-Bromo-5-ethynylfuran is primarily based on its ability to participate in various chemical reactions due to the presence of reactive bromine and ethynyl groups. These groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and structures .
類似化合物との比較
2-Bromo-5-ethylfuran: Similar structure but with an ethyl group instead of an ethynyl group.
5-Bromo-2-ethynylfuran: Similar structure but with the positions of bromine and ethynyl groups swapped.
2-Bromo-3-ethynylfuran: Similar structure but with the ethynyl group at the third position.
特性
IUPAC Name |
2-bromo-5-ethynylfuran |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrO/c1-2-5-3-4-6(7)8-5/h1,3-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLTYKJTUYVXYIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(O1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60698487 |
Source


|
| Record name | 2-Bromo-5-ethynylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15577-73-8 |
Source


|
| Record name | 2-Bromo-5-ethynylfuran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60698487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
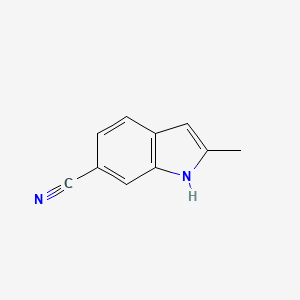

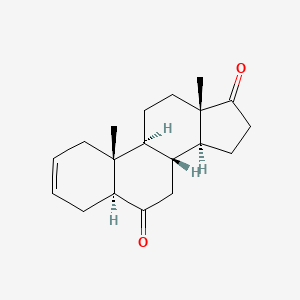
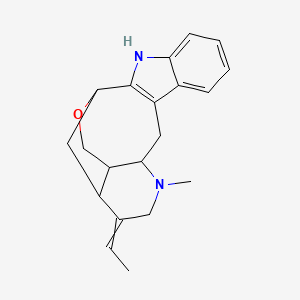
![[(1S,2R,5R,6S)-5,6-diacetyloxy-1-hydroxy-2-methoxycyclohex-3-en-1-yl]methyl benzoate](/img/structure/B579716.png)
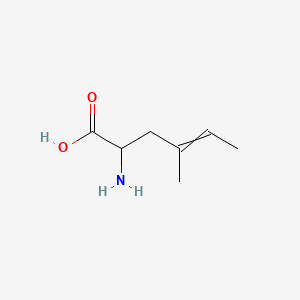
![[(2R,3R,4R,5R,6S)-5-acetamido-4,6-dimethoxy-2-(methoxymethyl)oxan-3-yl] acetate](/img/structure/B579719.png)

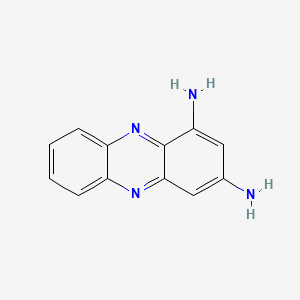
![3,4-Dimethylisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B579723.png)
![7-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B579724.png)
![4H-Indeno[5,6-d]oxazole](/img/structure/B579726.png)
